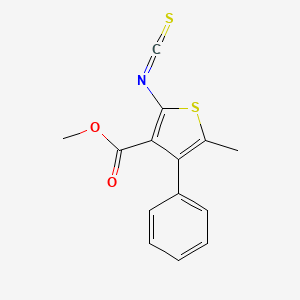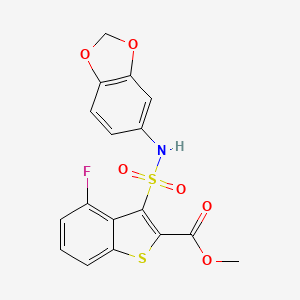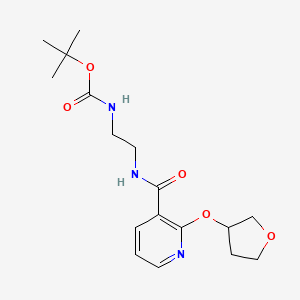
Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate is a chemical compound used in scientific research. It has diverse applications, such as drug synthesis and catalysis. This compound is known for its unique structure, which includes a tetrahydrofuran ring and a nicotinamido group, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
The synthesis of Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate involves multiple steps. One common synthetic route includes the following steps:
Formation of the tetrahydrofuran-3-yl ether: This step involves the reaction of tetrahydrofuran with an appropriate halide under basic conditions to form the tetrahydrofuran-3-yl ether.
Coupling with nicotinamido group: The tetrahydrofuran-3-yl ether is then coupled with a nicotinamido derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate.
Introduction of the tert-butyl carbamate group: Finally, the intermediate is reacted with tert-butyl chloroformate in the presence of a base to introduce the tert-butyl carbamate group, yielding the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone under acidic conditions.
Reduction: The nicotinamido group can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ether linkage can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate involves its interaction with specific molecular targets. The nicotinamido group can bind to enzymes and receptors, modulating their activity. The tetrahydrofuran ring provides structural stability and enhances the compound’s binding affinity. The tert-butyl carbamate group acts as a protecting group, preventing unwanted side reactions during chemical synthesis.
Comparación Con Compuestos Similares
Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate can be compared with similar compounds such as:
Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)benzamido)ethyl)carbamate: This compound has a benzamido group instead of a nicotinamido group, which affects its reactivity and binding properties.
Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)acetamido)ethyl)carbamate: This compound has an acetamido group, making it less bulky and potentially more reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of the tetrahydrofuran ring and nicotinamido group, which provides a balance of stability and reactivity, making it a versatile compound in various scientific applications.
Propiedades
IUPAC Name |
tert-butyl N-[2-[[2-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5/c1-17(2,3)25-16(22)20-9-8-18-14(21)13-5-4-7-19-15(13)24-12-6-10-23-11-12/h4-5,7,12H,6,8-11H2,1-3H3,(H,18,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCZQYTVWFJEBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=C(N=CC=C1)OC2CCOC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-ethoxyphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide](/img/structure/B2373656.png)
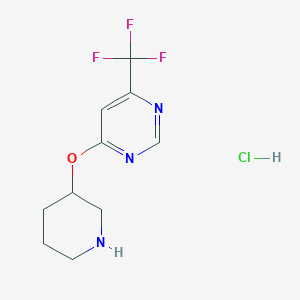
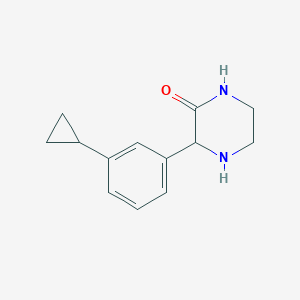
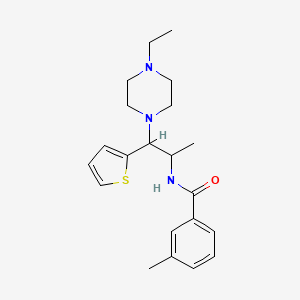
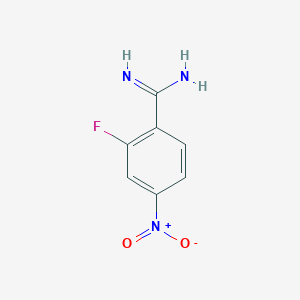
![2-Cyclopropyl-5-((3,3,3-trifluoropropyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2373662.png)
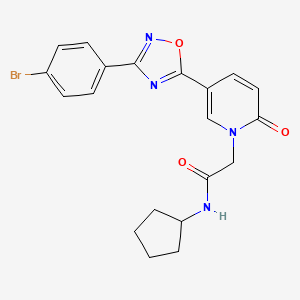
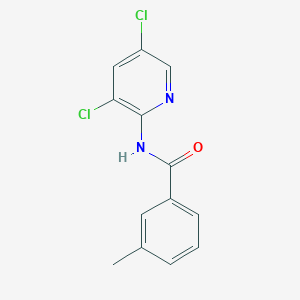
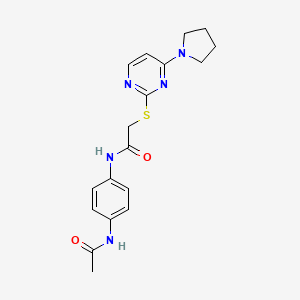
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2373667.png)
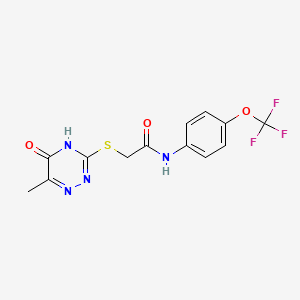
![3-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one](/img/structure/B2373671.png)
